((2R,3S)-2-(1-Cyclopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine

Chiral resolution Stereochemical purity Structure-activity relationship

((2R,3S)-2-(1-Cyclopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine (CAS 2059910-99-3) is a chiral heterocyclic amine with the molecular formula C₁₁H₁₇N₃O and a molecular weight of 207.27 g/mol. The compound belongs to the pyrazolyl-tetrahydrofuran amine class, characterized by a tetrahydrofuran (oxolane) ring bearing a primary aminomethyl group at the 3-position and a 1-cyclopropyl-1H-pyrazol-4-yl substituent at the 2-position with defined (2R,3S) absolute stereochemistry.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
Cat. No. B13346741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((2R,3S)-2-(1-Cyclopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1CC1N2C=C(C=N2)C3C(CCO3)CN
InChIInChI=1S/C11H17N3O/c12-5-8-3-4-15-11(8)9-6-13-14(7-9)10-1-2-10/h6-8,10-11H,1-5,12H2/t8-,11+/m0/s1
InChIKeyWXJMPYPTOANARD-GZMMTYOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((2R,3S)-2-(1-Cyclopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine: Stereochemically Defined Pyrazolyl-Tetrahydrofuran Amine Building Block for Medicinal Chemistry Procurement


((2R,3S)-2-(1-Cyclopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine (CAS 2059910-99-3) is a chiral heterocyclic amine with the molecular formula C₁₁H₁₇N₃O and a molecular weight of 207.27 g/mol . The compound belongs to the pyrazolyl-tetrahydrofuran amine class, characterized by a tetrahydrofuran (oxolane) ring bearing a primary aminomethyl group at the 3-position and a 1-cyclopropyl-1H-pyrazol-4-yl substituent at the 2-position with defined (2R,3S) absolute stereochemistry . This compound serves as a versatile synthetic intermediate and screening scaffold in kinase inhibitor and GPCR-targeted drug discovery programs, where the cyclopropyl group enhances metabolic stability and the tetrahydrofuran ring imparts conformational rigidity [1]. It is commercially available through Enamine (catalog EN300-718263) at 95% purity [2].

Why Generic Substitution of ((2R,3S)-2-(1-Cyclopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine with N-Alkyl or Racemic Analogs Fails to Deliver Equivalent Research Outcomes


The pyrazolyl-tetrahydrofuran amine scaffold contains two stereogenic centers at the tetrahydrofuran 2- and 3-positions, and the nature of the N1-pyrazole substituent fundamentally governs lipophilicity, metabolic stability, and target binding conformation. Substituting the defined (2R,3S)-cyclopropyl variant with its racemic counterpart (CAS 2138423-05-7, which has two undefined stereocenters [1]) introduces stereochemical heterogeneity that can confound dose-response relationships, crystallography attempts, and SAR interpretation. Replacing the cyclopropyl group with an N-ethyl substituent (CAS 1423034-61-0) alters the logP by approximately 1.1 units (from XLogP3 of -0.2 to logP of 0.94 [2]) and removes the metabolic shielding conferred by the cyclopropyl ring [3]. Similarly, the N-trimethyl analog (CAS 1384427-61-5, logP 1.07 ) introduces additional steric bulk that modifies both conformational preferences and hydrogen-bonding capacity. These physicochemical divergences undermine direct structure-activity relationship (SAR) comparisons and make analog substitution an unreliable procurement strategy when stereochemical and pharmacokinetic fidelity are required.

Quantitative Differentiation Evidence for ((2R,3S)-2-(1-Cyclopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine Versus N-Alkyl Pyrazolyl-Tetrahydrofuran Analogs


Stereochemical Definition: Defined (2R,3S) Versus Undefined Racemate Provides Batch-to-Batch Reproducibility for SAR Studies

The target compound (CAS 2059910-99-3) bears the specific (2R,3S) stereochemical designation at the tetrahydrofuran 2- and 3-positions. In contrast, the broader commercial listing under CAS 2138423-05-7 is registered with zero defined atom stereocenters and two undefined atom stereocenters, indicating it is supplied as a racemic or diastereomeric mixture [1]. This distinction is critical because enantiomers and diastereomers of chiral amines can exhibit divergent pharmacological activity, target selectivity, and pharmacokinetic profiles, making the stereochemically defined form essential for reproducible SAR campaigns.

Chiral resolution Stereochemical purity Structure-activity relationship Enantiomer-specific pharmacology

Lipophilicity Control: Cyclopropyl N-Substitution Lowers logP by Over 1.1 Units Relative to N-Ethyl Analog, Enhancing Aqueous Solubility Profile

The N1-cyclopropyl substituent on the pyrazole ring of the target compound confers substantially lower lipophilicity compared to N-alkyl analogs. The target compound exhibits an XLogP3 of -0.2 [1], whereas the N-ethyl analog (CAS 1423034-61-0) has a computed logP of 0.9393 , and the N-trimethyl analog (CAS 1384427-61-5) has a logP of 1.07324 . This lipophilicity gradient (ΔlogP > 1.1 between cyclopropyl and ethyl; ΔlogP > 1.25 between cyclopropyl and trimethyl) predicts significantly divergent aqueous solubility and permeability characteristics, which directly impact assay performance, formulation behavior, and in vivo pharmacokinetics.

Lipophilicity logP Drug-likeness Aqueous solubility

Molecular Weight Optimization: Cyclopropyl Substituent Balances MW Within Optimal Fragment-Like Range Compared to Trimethyl Analog

The cyclopropyl group on the target pyrazole provides an optimal balance between steric bulk and molecular weight. The target compound (MW 207.27 g/mol ) sits favorably within fragment-like chemical space (MW < 250), whereas the N-trimethyl analog (CAS 1384427-61-5, MW 209.29 g/mol ) approaches the upper boundary for fragment screening libraries. The N-ethyl analog (CAS 1423034-61-0, MW 195.26 g/mol [1]) is lighter but lacks the metabolic stability benefits of the cyclopropyl ring. This MW differential, while numerically modest, becomes significant in the context of fragment-based drug discovery where every heavy atom contributes to ligand efficiency calculations.

Molecular weight Fragment-based drug discovery Lead-likeness Ligand efficiency

Metabolic Stability Potential: Cyclopropyl Group Confers Class-Level Resistance to CYP450-Mediated N-Dealkylation Compared to N-Ethyl and N-Isopropyl Analogs

The N-cyclopropyl substituent on the pyrazole ring is recognized in medicinal chemistry literature as a metabolic shielding strategy that reduces susceptibility to cytochrome P450-mediated N-dealkylation relative to N-ethyl or N-isopropyl groups [1]. While direct experimental microsomal stability data for the target compound have not been published, the class-level inference is well-supported: cyclopropyl amines resist oxidative N-dealkylation because the cyclopropyl C–H bonds have higher bond dissociation energies and the resultant cyclopropyl radical is less stable than the corresponding ethyl radical, disfavoring the initial hydrogen atom abstraction step required for oxidative metabolism [2]. This property is particularly relevant when the pyrazolyl-tetrahydrofuran scaffold is employed in proteolysis-targeting chimera (PROTAC) linker design or as a kinase inhibitor hinge-binding motif where sustained systemic exposure is desired.

Metabolic stability CYP450 oxidation Cyclopropyl bioisostere Pharmacokinetics

Computational Reactivity Descriptors: DFT-Derived Frontier Molecular Orbital Energies Differentiate Cyclopropyl from Structural Analogs in the Pyrazolyl-Tetrahydrofuran Series

A 2025 study by Prakash et al. reported density functional theory (DFT) calculations at the B3LYP/6-31++G(d,p) level for two pyrazolyl-tetrahydrofuran derivatives, designated Compound 1 and Compound 2 [1]. The target compound scaffold (cyclopropyl-pyrazolyl-tetrahydrofuran methanamine) corresponds to one of the studied derivatives, and the DFT analysis provides frontier molecular orbital (FMO) energies, HOMO-LUMO gaps, molecular electrostatic potential (MEP) maps, and global reactivity descriptors that differentiate it from its close structural analog [1]. These computational parameters offer a quantitative basis for predicting relative chemical reactivity, charge-transfer behavior, and nucleophilic/electrophilic character, which are directly relevant when the compound is used as a reactive building block in parallel synthesis or as a warhead in covalent inhibitor design.

DFT calculation HOMO-LUMO gap Quantum chemical properties Computational chemistry

Procurement Cost Differential: Cyclopropyl Chiral Compound Commands a Modest Premium Over N-Ethyl Analog, Reflecting Synthetic Complexity and Stereochemical Purity Requirements

Pricing data from Enamine (accessed 2025-03-12) reveals that the cyclopropyl-containing compound (EN300-718263) is priced at $948.00 for 0.05 g at 95% purity [1], while the N-ethyl analog (EN300-94174) is priced at $768.00 for the same quantity and purity [2]. This represents a 23.4% premium for the cyclopropyl variant, attributable to the additional synthetic complexity of introducing the cyclopropyl group on the pyrazole nitrogen and the requirement for stereochemical control at two centers. At the 5.0 g scale, the cyclopropyl compound costs $3,273.00 [1] versus $2,650.00 for the N-ethyl analog [2], maintaining a similar premium ratio. This cost differential reflects the tangible value of the cyclopropyl group's metabolic stability and lipophilicity advantages documented in the other evidence dimensions.

Procurement cost Commercial availability Synthetic complexity Vendor pricing

Optimal Research and Procurement Scenarios for ((2R,3S)-2-(1-Cyclopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine Based on Quantitative Differentiation Evidence


Enantioselective Kinase Inhibitor Lead Optimization Requiring Defined Stereochemistry and Low Lipophilicity

In kinase inhibitor programs where the pyrazolyl-tetrahydrofuran scaffold serves as a hinge-binding motif, the defined (2R,3S) stereochemistry (Section 3, Evidence Item 1) eliminates stereochemical ambiguity that would otherwise confound X-ray co-crystallography and SAR table interpretation. The XLogP3 of -0.2 (Section 3, Evidence Item 2) provides a favorable lipophilicity starting point for optimization within Lipinski-compliant chemical space. Teams should prioritize this compound over the racemic CAS 2138423-05-7 listing to ensure that observed biochemical IC₅₀ values and cellular activity are attributable to a single, defined molecular entity. The compound's scaffold has been highlighted in literature describing pyrazole-derived kinase inhibitors [1] and is structurally compatible with ATP-binding site occupation as suggested by vendor-reported kinase binding potential for the structurally related N-isopropyl analog .

Fragment-Based Drug Discovery (FBDD) Where Cyclopropyl Metabolic Stability Is Prioritized Over Alkyl Chain Flexibility

The compound's molecular weight of 207.27 g/mol (Section 3, Evidence Item 3) and XLogP3 of -0.2 place it within rule-of-3 fragment space, making it suitable as a fragment hit for SPR, NMR, or thermal shift screening. When selecting between the cyclopropyl, N-ethyl (logP 0.94), and N-trimethyl (logP 1.07) variants, the cyclopropyl compound offers the lowest lipophilicity and the class-level metabolic stability advantage of the cyclopropyl group (Section 3, Evidence Item 4). This combination is particularly valuable in fragment-to-lead campaigns where maintaining low logP during molecular growth is critical to avoid pharmacokinetic attrition [1]. The DFT characterization reported by Prakash et al. (2025) provides additional computational descriptors (FMO energies, MEP surfaces) that can be leveraged in structure-based fragment evolution.

PROTAC Linker or Bifunctional Degrader Design Requiring Chiral Amine Handles with Tunable Physicochemical Properties

The primary amine at the tetrahydrofuran 3-position provides a conjugation handle for amide bond formation with linker moieties in PROTAC design. The defined (2R,3S) stereochemistry (Section 3, Evidence Item 1) ensures that the exit vector geometry from the target protein-binding warhead is precisely controlled, which is critical for forming a productive ternary complex [1]. The 23% procurement premium over the N-ethyl analog (Section 3, Evidence Item 6) can be justified when stereochemical precision and metabolic stability of the linker attachment point are required. The cyclopropyl group's predicted resistance to CYP450-mediated oxidation (Section 3, Evidence Item 4) may reduce linker metabolism, a known cause of PROTAC pharmacokinetic failure .

Computational Chemistry and in Silico Screening Campaigns Requiring DFT-Validated Molecular Descriptors

The DFT computational characterization published by Prakash et al. (2025) [1] provides validated HOMO-LUMO energies, molecular electrostatic potential maps, and global reactivity descriptors for pyrazolyl-tetrahydrofuran derivatives at the B3LYP/6-31++G(d,p) level. Computational chemistry teams engaged in virtual screening, covalent docking, or quantum mechanical fragment-based scoring can leverage these pre-computed descriptors for the target compound scaffold, avoiding the need for redundant DFT calculations. When selecting compounds for computational library enumeration, the availability of these published quantum chemical parameters (Section 3, Evidence Item 5) constitutes a tangible advantage over uncharacterized N-alkyl analogs for which such DFT data have not been reported.

Quote Request

Request a Quote for ((2R,3S)-2-(1-Cyclopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.